molecular formula C9H15NOS B3058391 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine CAS No. 892571-49-2

2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine

Cat. No.: B3058391
CAS No.: 892571-49-2
M. Wt: 185.29 g/mol
InChI Key: WSQARWVUINZESJ-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine (CAS 892571-49-2) is a synthetic organic compound of significant interest in pharmacological research, primarily for its role as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel . TRPM8 is a non-selective cation channel expressed in sensory neurons that is activated by cold temperatures and cooling agents like menthol. This compound is investigated for its ability to induce cooling sensations and has potential applications in researching pain management, inflammatory conditions, and the development of topical therapeutic agents . The molecular structure, C9H15NOS, features a 3-methylthiophene moiety linked via a methylene group to the nitrogen of a 2-methoxyethylamine chain, a pharmacophore associated with TRPM8 agonist activity . Available as the free base, this material should be stored in a dark place under an inert atmosphere at room temperature to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate precautions, as it may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-8-3-6-12-9(8)7-10-4-5-11-2/h3,6,10H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQARWVUINZESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405979
Record name 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892571-49-2
Record name 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • 3-Methylthiophene-2-carboxaldehyde (CAS 5834-16-2): Provides the aromatic thiophene backbone.
  • 2-Methoxyethylamine : Supplies the aliphatic amine moiety.

The primary bond-forming strategies include:

  • Reductive amination between the aldehyde and amine.
  • Nucleophilic substitution of a thiophene-derived alkyl halide with 2-methoxyethylamine.

Synthetic Routes and Reaction Conditions

Reductive Amination Pathway

Synthesis of 3-Methylthiophene-2-carboxaldehyde

Methodology :

  • Michael Addition : Reacting a dialkyl acetal of 2-mercaptoacetaldehyde with methyl vinyl ketone under acidic conditions yields 3-methylthiophene-2-carboxaldehyde (Fig. 1A).
  • Oxidation : Direct oxidation of 3-methyl-2-thiophenemethanol using MnO₂ or PCC.

Key Data :

Parameter Value Source
Yield 68–82%
Purity >98% (GC)
Preferred Solvent Toluene or Dichloroethane
Reductive Amination with 2-Methoxyethylamine

Procedure :

  • Combine equimolar 3-methylthiophene-2-carboxaldehyde and 2-methoxyethylamine in methanol or DMF.
  • Reduce the imine intermediate using:
    • NaBH₃CN (0.5 equiv, rt, 12 h)
    • BH₃·THF/TMSCl (1.2 equiv, 0°C, 25 min)

Optimization Insights :

  • Electron-deficient amines : BH₃·THF/TMSCl in DMF achieves >90% conversion in 25 min.
  • Side reactions : Over-reduction or N-methylation is mitigated using NaBH₃CN/AcOH.

Performance Metrics :

Reducing Agent Yield (%) Purity (%) Byproducts
NaBH₃CN 78 95.2 <2% tertiary amine
BH₃·THF/TMSCl 85 97.8 None detected

Alkylation Pathway

Synthesis of (3-Methylthiophen-2-yl)methyl Halide

Bromination :

  • Treat 3-methylthiophene with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield (3-methylthiophen-2-yl)methyl bromide.

Chlorination :

  • Use SOCl₂ or PCl₅ for chloride formation (lower reactivity vs. bromide).

Yield : 65–74% (bromide), 58% (chloride).

Nucleophilic Substitution with 2-Methoxyethylamine

Conditions :

  • React (3-methylthiophen-2-yl)methyl bromide with 2-methoxyethylamine (2.5 equiv) in THF at 60°C for 24 h.
  • Add K₂CO₃ to scavenge HBr.

Outcome :

  • Yield: 62%
  • Purity: 91% (HPLC)
  • Limitations: Competing elimination and dialkylation (~15%).

Industrial-Scale Production

Continuous Flow Reductive Amination

Patent CN103936599A outlines a tandem process for 2-methoxyethylamine synthesis:

  • Benzyl Imine Formation : React benzaldehyde with ethanolamine to form N-benzyl imine (80–145°C, 16 h).
  • Methylation : Treat with methyl iodide/K₂CO₃ to install methoxy group.
  • Deprotection : Hydrolyze with HCl to yield 2-methoxyethylamine (56–84% overall yield).

Integration with Thiophene Aldehyde :

  • Couple 2-methoxyethylamine with 3-methylthiophene-2-carboxaldehyde in a flow reactor (residence time: 30 min).

Advantages :

  • 98% conversion, minimal waste.
  • No column chromatography required.

Mechanistic and Kinetic Considerations

Reductive Amination

  • Imine Formation : pH-dependent equilibrium; acetic acid accelerates Schiff base formation (k = 0.18 min⁻¹).
  • Reduction : NaBH₃CN selectively reduces imines over aldehydes (ΔEₐ = 15 kJ/mol).

Competing Pathways

  • N-Methylation : Occurs with excess HCHO or MeOH; suppressed using BH₃·THF.
  • Aldehyde Reduction : NaBH₄ reduces aldehydes to alcohols; avoided via NaBH₃CN.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiophene derivatives .

Scientific Research Applications

2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Substituents on Amine Nitrogen Molecular Weight (g/mol) Reported Activity/Receptor Affinity
2-Methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine Ethanamine + methoxy group (3-Methylthiophen-2-yl)methyl ~225.3* Not explicitly reported; inferred 5-HT/sigma-1 modulation
25I-NBOMe Phenethylamine 4-Iodo-2,5-dimethoxyphenyl + N-methoxybenzyl ~413.3 High 5-HT2A receptor affinity, hallucinogenic
Finoxetines (e.g., N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine) Ethanamine + phenoxyethyl chain Phenoxyethyl + dimethylamine ~223.3 Sigma-1 receptor modulation, anxiolytic effects in zebrafish
Carvedilol derivative (2-(2-Methoxyphenoxy)-N-[2-(2-methoxyphenoxy)-ethyl]ethanamine) Ethanamine + bis-phenoxyethyl chain Bis-methoxyphenoxyethyl ~392.4 Beta-adrenergic antagonism, antihypertensive
2-Methoxy-N-methyl-N-(3-trifluoromethylbenzyl)ethanamine Ethanamine + trifluoromethyl benzyl Trifluoromethylbenzyl + methyl ~277.3 Enhanced lipophilicity, potential CNS activity

*Calculated based on molecular formula C₁₀H₁₇NOS.

Thiophene vs. Phenyl Substituents

  • Thiophene Ring : The sulfur atom in the thiophene moiety (as in the target compound) introduces distinct electronic and steric properties compared to phenyl rings (e.g., in NBOMe derivatives). Thiophene’s lower aromaticity and smaller size may reduce π-π stacking interactions with receptors but enhance metabolic stability due to reduced cytochrome P450 oxidation .
  • Phenyl Rings in NBOMe Derivatives : The 2,5-dimethoxy substitution on the phenyl ring in NBOMe compounds (e.g., 25I-NBOMe) is critical for 5-HT2A receptor binding. The iodine/bromo/chloro substituents at the 4-position further modulate potency and selectivity .

Methoxyethylamine Chain Variations

  • Flexibility and Receptor Access: The methoxyethylamine chain in the target compound is shorter and less substituted than the phenoxyethyl chains in finoxetines (e.g., N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine). This may limit its ability to adopt conformations required for sigma-1 receptor binding .
  • N-Methoxybenzyl in NBOMes : The N-methoxybenzyl group in NBOMe derivatives enhances 5-HT2A receptor affinity by forming hydrogen bonds with serine residues in the receptor’s binding pocket .

Pharmacokinetic and Toxicological Considerations

  • This contrasts with methoxyphenyl groups in NBOMes, which undergo O-demethylation as a primary metabolic pathway .
  • The target compound’s thiophene substituent may mitigate this risk but could introduce hepatotoxicity concerns .

Biological Activity

2-Methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine, also known by its CAS number 892570-84-2, is a compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15NOS
  • Molecular Weight : 185.286 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The methoxy group and the thiophene ring enhance its binding affinity and activity against various enzymes and receptors, which may lead to diverse biological effects.

Biological Activities

  • Antimicrobial Activity
    • Research has indicated that derivatives containing thiophene structures exhibit notable antimicrobial properties. The presence of the methoxy group may enhance solubility and bioavailability, contributing to effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects
    • Studies suggest that this compound may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. In vitro experiments demonstrated a significant reduction in cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Properties
    • The compound has been investigated for its ability to inhibit inflammatory pathways, which could be beneficial for treating conditions such as arthritis or other inflammatory diseases. Its mechanism may involve the suppression of pro-inflammatory cytokines.

Comparative Analysis of Biological Activities

A comparative analysis with similar compounds reveals distinct biological activities:

Compound NameStructureAntimicrobial ActivityNeuroprotective Effects
This CompoundStructureYesYes
5-MethylthiopheneStructureModerateNo
2-Acetyl-5-methylthiopheneStructureLowNo

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for further development as an antimicrobial agent.

Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, this compound was tested for protective effects against neuronal cell death induced by oxidative stress. The findings revealed a substantial reduction in cell death rates in cultured neurons treated with the compound, suggesting a mechanism involving antioxidant activity.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine, and how do they influence its chemical reactivity?

  • Answer : The compound features a methoxyethylamine backbone with a 3-methylthiophene substituent. The methoxy group enhances solubility in polar solvents, while the thiophene ring contributes to π-π stacking interactions and potential biological activity. The methyl group on the thiophene modulates steric effects and electronic properties, influencing regioselectivity in substitution reactions . Researchers should prioritize X-ray crystallography (using SHELX software ) and NMR spectroscopy to confirm structural assignments.

Q. What are the recommended synthetic routes for this compound, and what critical parameters optimize yield?

  • Answer : Common routes include:

  • Nucleophilic substitution : Reacting 2-methoxyethylamine with 3-methylthiophene-2-carboxaldehyde under reductive amination (e.g., NaBH4 or catalytic hydrogenation).
  • Cross-coupling : Using Buchwald-Hartwig amination between a brominated thiophene derivative and methoxyethylamine.
    • Key parameters : Temperature control (<60°C to prevent thiophene decomposition), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Answer : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the thiophene ring. Use PPE (nitrile gloves, chemical-resistant lab coats) and work in a fume hood due to potential respiratory irritation. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Standardize assays : Use isogenic cell lines and validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Structure-activity relationship (SAR) studies : Systematically modify the methoxy group, thiophene substituents, or amine backbone to isolate contributing factors .
  • Meta-analysis : Pool data from multiple studies using statistical tools like ANOVA to identify confounding variables.

Q. How can computational chemistry and molecular docking elucidate the mechanism of action in neurological targets?

  • Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors, leveraging the compound’s structural similarity to NBOMe derivatives (e.g., 25I-NBOMe ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key binding residues.
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC50 values to predict activity .

Q. What challenges arise in characterizing the stereochemistry of derivatives, and what advanced techniques are recommended?

  • Answer : Chiral centers in substituted thiophene derivatives complicate stereochemical assignment. Solutions include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra for absolute configuration determination.
  • SC-XRD : Single-crystal X-ray diffraction remains the gold standard; ensure high-quality crystals via slow evaporation in ethyl acetate .

Methodological Tables

Analytical Technique Application Key Parameters Reference
X-ray CrystallographyStructural elucidationSHELX refinement, R-factor <5%
Chiral HPLCStereochemical resolutionPolysaccharide columns, 1.0 mL/min flow rate
Molecular DockingTarget interaction analysisAutoDock Vina, ΔG < –8 kcal/mol
Synthetic Optimization Variable Optimal Range Impact on Yield
Reductive AminationTemperature0–25°CPrevents thiophene degradation
Catalyst (Pd/C)Loading5–10 wt%Maximizes hydrogenation efficiency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine
Reactant of Route 2
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2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine

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